Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is an organic compound with the molecular formula C9H13FO3 . It is characterized by its unique bicyclic structure, which includes a fluorine atom and a hydroxyl group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate typically involves known organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with ethyl fluoroacetate under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its unique structure and functional groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes by forming stable complexes with their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with similar compounds such as:
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate: Lacks the fluorine atom, which significantly alters its chemical properties and reactivity.
Ethyl 6-chloro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate:
Ethyl 6-bromo-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate: Similar to the chloro derivative but with a bromine atom, affecting its reactivity and use in synthesis.
This compound stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical properties and makes it valuable in various applications.
Properties
IUPAC Name |
ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h5-7,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUACLSEJLJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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